molecular formula C16H21N5OS B2710029 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide CAS No. 887839-28-3

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

Cat. No. B2710029
CAS RN: 887839-28-3
M. Wt: 331.44
InChI Key: FQTLJSDNAAWJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide” is a chemical compound with the molecular formula C11H19N5OS and a molecular weight of 269.37 . It is related to the class of 1,2,4-triazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C11H19N5OS. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The specific structural details such as bond angles and lengths are not available in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved sources. It is known to be a solid .

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis of derivatives related to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide, demonstrating a keen interest in leveraging the pharmacological potential of these compounds. For instance, the synthesis of pyrolin derivatives and their evaluation for antiexudative activity highlight the ongoing efforts to discover new effective drugs with minimal toxicity. The study successfully synthesized new compounds and identified several with significant anti-exudative properties, surpassing the reference drug in some cases (Chalenko et al., 2019).

Antimicrobial Activities

Another area of application involves the antimicrobial evaluation of these derivatives. A series of studies have focused on synthesizing novel compounds and testing their efficacy against various bacterial and fungal strains. For example, derivatives have been synthesized and assessed for their antibacterial and antifungal activities, revealing some compounds with promising potency (MahyavanshiJyotindra et al., 2011). These findings underscore the potential of this compound derivatives in addressing microbial resistance.

Anticancer Investigations

The exploration of anticancer properties represents another significant application. Research into the synthesis and in vitro evaluation of anticancer activities has identified certain derivatives showing cytotoxic effects against various cancer cell lines, offering insights into potential therapeutic applications for cancer treatment (Zyabrev et al., 2022).

Antiviral and Virucidal Potential

Investigations into the antiviral and virucidal activities of these compounds against specific viruses have also been conducted. Some derivatives have demonstrated the ability to inhibit viral replication, highlighting the potential for developing new antiviral agents (Wujec et al., 2011).

properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c17-21-15(12-7-3-1-4-8-12)19-20-16(21)23-11-14(22)18-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTLJSDNAAWJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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